molecular formula C17H14BrN3 B11083836 5-(2-Bromoethyl)-2-methylindolo[2,3-b]quinoxaline

5-(2-Bromoethyl)-2-methylindolo[2,3-b]quinoxaline

Cat. No.: B11083836
M. Wt: 340.2 g/mol
InChI Key: OUDUFILWFZLYAG-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-2-methylindolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoethyl)-2-methylindolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine, followed by bromination. The reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Microwave irradiation and the use of nanoparticles like copper-doped CdS or cerium (IV) oxide have been shown to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced catalytic systems could be employed to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoethyl)-2-methylindolo[2,3-b]quinoxaline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield different indoloquinoxaline derivatives.

    Substitution: The bromine atom in the 2-bromoethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and cerium (IV) oxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted indoloquinoxalines, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 5-(2-Bromoethyl)-2-methylindolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    6H-Indolo[2,3-b]quinoxaline: Similar structure but lacks the 2-bromoethyl group.

    2-Methylquinoxaline: Similar core structure but lacks the indole moiety.

    Quinoxaline-2,3-dione: Contains a quinoxaline core but with different functional groups.

Uniqueness

5-(2-Bromoethyl)-2-methylindolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-bromoethyl group allows for further functionalization and derivatization, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H14BrN3

Molecular Weight

340.2 g/mol

IUPAC Name

6-(2-bromoethyl)-9-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C17H14BrN3/c1-11-6-7-15-12(10-11)16-17(21(15)9-8-18)20-14-5-3-2-4-13(14)19-16/h2-7,10H,8-9H2,1H3

InChI Key

OUDUFILWFZLYAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCBr

Origin of Product

United States

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